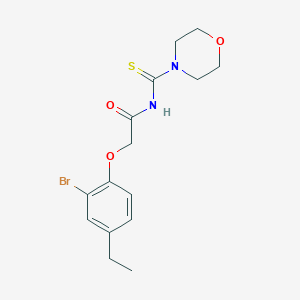

![molecular formula C20H19Cl3N2O2 B4578646 N-[2-(1-氮杂环戊烷基羰基)-4-氯苯基]-2,4-二氯苯甲酰胺](/img/structure/B4578646.png)

N-[2-(1-氮杂环戊烷基羰基)-4-氯苯基]-2,4-二氯苯甲酰胺

描述

Dichlorobenzamide derivatives are a class of compounds with diverse chemical properties and potential applications in various fields of chemistry and pharmacology. Their synthesis, molecular structure, chemical reactions, and properties have been extensively studied to understand their behavior and potential applications better.

Synthesis Analysis

The synthesis of dichlorobenzamide derivatives involves reactions of dichlorobenzoyl chloride with arylamine compounds in solutions like N, N'-dimethylformamide at elevated temperatures to yield a series of derivatives. These compounds are characterized using nuclear magnetic resonance and infrared spectroscopy, with some structures confirmed by X-ray crystallography (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of dichlorobenzamide derivatives has been elucidated through crystallography, showing diverse crystalline forms. For instance, certain compounds crystallize in triclinic and monoclinic space groups, with detailed cell parameters provided, revealing the molecular arrangement and spatial orientation of these compounds (Zhang et al., 2020).

Chemical Reactions and Properties

Dichlorobenzamide derivatives undergo various chemical reactions, including cyclization and hydrolysis, depending on the environmental conditions. These transformations can be influenced by factors such as soil temperature and moisture content, affecting the compounds' stability and reactivity (Yih et al., 1970).

Physical Properties Analysis

The physical properties of dichlorobenzamide derivatives, such as solubility in different solvents, have been studied to understand their behavior in various environments. For example, the solubility of isoniazid analogues in solvents like ethanol and polyethylene glycol-400 varies with temperature, providing insights into the compounds' physical characteristics and potential applications (Shakeel et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, have been explored through studies on the electrophilic characteristics of certain benzamide derivatives. These studies reveal how these compounds interact with nucleophiles and undergo transformations, shedding light on their chemical behavior and potential toxicity or carcinogenicity (Overton et al., 1986).

科学研究应用

除草剂活性及环境行为

除草剂应用

N-[2-(1-氮杂环戊烷基羰基)-4-氯苯基]-2,4-二氯苯甲酰胺可能与除草剂 N-(1,1-二甲基丙炔基)-3,5-二氯苯甲酰胺具有相似的特性,后者对一年生和多年生禾本科杂草具有活性,并被考虑用于牧草豆科植物、草坪草和栽培作物的农业用途 (K. Viste, A. J. Cirovetti, B. Horrom, 1970)。这表明 N-[2-(1-氮杂环戊烷基羰基)-4-氯苯基]-2,4-二氯苯甲酰胺作为除草剂具有潜在的农业应用。

环境降解和安全性

已研究了类似化合物(例如苯甲酰苯脲杀虫剂水解产生的 2-氯苯甲酰胺)的降解产物对环境的影响。这些降解产物的含量会直接影响母体化合物的环境安全性,模型预测了环境中峰值浓度的水平和时间 (温颖陆、周青祥、刘国光,2004)。这突出了了解 N-[2-(1-氮杂环戊烷基羰基)-4-氯苯基]-2,4-二氯苯甲酰胺及其降解产物的环境行为对于环境安全的重要性。

分子研究和应用

光谱分析和化学行为

对类似化合物(如 N-((4-乙酰苯基)氨基甲酰基)-2,4-二氯苯甲酰胺)的研究涉及详细的光谱分析,以了解它们的结构、表面性质和反应性。此类研究提供了对这些化合物在各个领域的潜在应用的见解,包括它们与生物分子的相互作用、酶抑制和自由基清除活性 (A. Khalid, N. Arshad, P. Channar, et al., 2022)。这表明对 N-[2-(1-氮杂环戊烷基羰基)-4-氯苯基]-2,4-二氯苯甲酰胺进行彻底的分子理解可以揭示新的应用。

属性

IUPAC Name |

N-[2-(azepane-1-carbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl3N2O2/c21-13-6-8-18(24-19(26)15-7-5-14(22)12-17(15)23)16(11-13)20(27)25-9-3-1-2-4-10-25/h5-8,11-12H,1-4,9-10H2,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCSGTWEIARLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4578566.png)

![4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4578572.png)

![5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4578576.png)

![3-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578583.png)

![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide](/img/structure/B4578587.png)

![2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4578595.png)

![2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide](/img/structure/B4578601.png)

![methyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578616.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4578622.png)

![4-({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4578657.png)